
1-(1-Methylpiperidin-3-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpiperidin-3-yl)-3-phenylurea, also known as MP-3PU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-3PU belongs to the class of urea derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-3-phenylurea is not fully understood. However, studies have suggested that 1-(1-Methylpiperidin-3-yl)-3-phenylurea may exert its therapeutic effects through various mechanisms such as inhibition of oxidative stress, modulation of signaling pathways, and regulation of gene expression.
Biochemical and Physiological Effects
1-(1-Methylpiperidin-3-yl)-3-phenylurea has been shown to have various biochemical and physiological effects. In animal studies, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been shown to reduce oxidative stress, inflammation, and apoptosis. 1-(1-Methylpiperidin-3-yl)-3-phenylurea has also been shown to improve cognitive function and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Methylpiperidin-3-yl)-3-phenylurea has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, 1-(1-Methylpiperidin-3-yl)-3-phenylurea also has some limitations. It is not water-soluble, which can make it difficult to administer in some experiments. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(1-Methylpiperidin-3-yl)-3-phenylurea. One area of research is to further investigate its potential therapeutic applications in various fields such as neuroscience, cancer, and inflammation. Another area of research is to study its mechanism of action in more detail to better understand how it exerts its therapeutic effects. Additionally, more studies are needed to fully understand its potential side effects and toxicity in humans.
Métodos De Síntesis
The synthesis of 1-(1-Methylpiperidin-3-yl)-3-phenylurea involves the reaction of 1-methylpiperidin-3-amine with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential therapeutic applications in various fields of research such as neuroscience, cancer, and inflammation. In neuroscience, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential use as a neuroprotective agent. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
In cancer research, 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential use as a chemotherapeutic agent. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines.
Inflammation is another area of research where 1-(1-Methylpiperidin-3-yl)-3-phenylurea has been studied for its potential therapeutic applications. Studies have shown that 1-(1-Methylpiperidin-3-yl)-3-phenylurea can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-9-5-8-12(10-16)15-13(17)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQCNAPQIPGQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
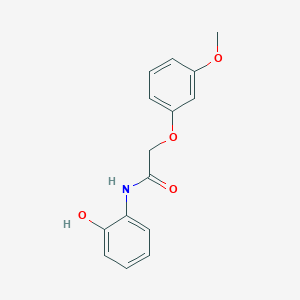

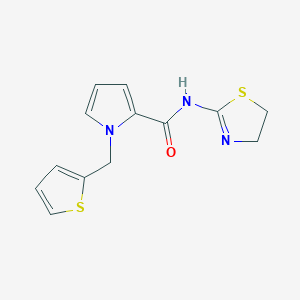
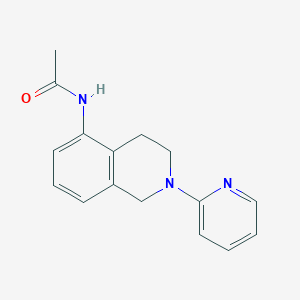
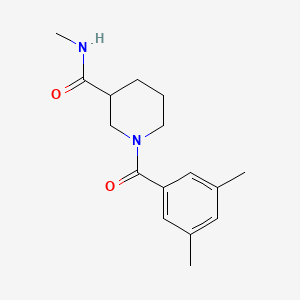
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)
![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)
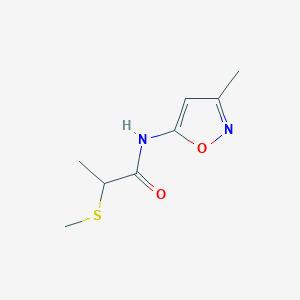
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)